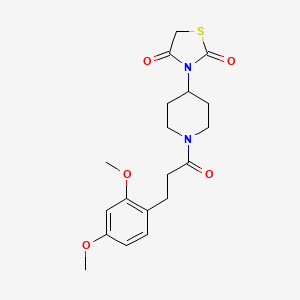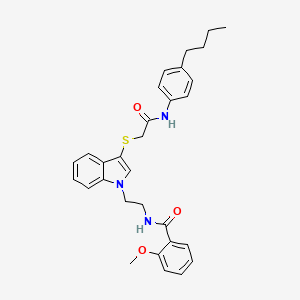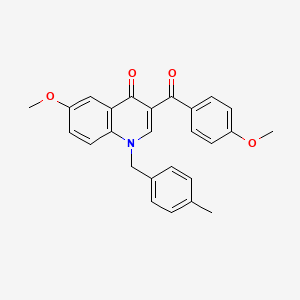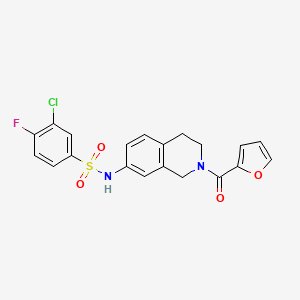![molecular formula C11H16N2O2 B2407998 N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide CAS No. 2094351-72-9](/img/structure/B2407998.png)
N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide is a chemical compound that has gained attention for its potential use in scientific research applications. This compound is also known as CEP and is a derivative of a class of compounds known as cyanoacrylamides. The unique structure of CEP makes it an attractive candidate for use in a variety of research fields, including biochemistry and pharmacology.
作用机制
The mechanism of action of CEP is not yet fully understood. However, it has been suggested that CEP may work by inhibiting the activity of enzymes involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
CEP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CEP can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). CEP has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In vivo studies have shown that CEP can inhibit the growth of tumors in mice.
实验室实验的优点和局限性
One advantage of using CEP in lab experiments is its potential as a tool for studying cancer and inflammatory diseases. CEP has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, one limitation of using CEP is its toxicity. CEP has been shown to be toxic to some cell types, making it important to use caution when handling this compound.
未来方向
There are a number of potential future directions for research on CEP. One area of interest is in the development of new anti-cancer drugs based on the structure of CEP. Another area of interest is in the study of the mechanism of action of CEP, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to determine the safety and toxicity of CEP in different cell types and animal models.
合成方法
The synthesis of CEP involves the reaction of 3-oxo-2-(oxolan-3-yl)propanenitrile with ethyl cyanoacetate in the presence of a base catalyst. This reaction results in the formation of CEP as a yellowish solid. The purity of the final product can be improved through recrystallization.
科学研究应用
CEP has been shown to have potential applications in a variety of scientific research fields. One area of interest is in the study of cancer. CEP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. CEP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-11(14)13(6-3-5-12)8-10-4-7-15-9-10/h2,10H,1,3-4,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMKXYJYVGXDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC#N)CC1CCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2407918.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/no-structure.png)
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2407921.png)


![2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B2407925.png)
![Methyl 2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2407926.png)
![Tert-butyl (3aS,7aR)-2-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2407928.png)

![2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid](/img/structure/B2407932.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407936.png)
